3-(2-chlorophenyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-CL-PH)-N’-(1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CL-PH)-N’-(1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound may exhibit similar activities and could be investigated for its effects on various biological targets.
Medicine
In medicinal chemistry, compounds like 3-(2-CL-PH)-N’-(1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE are explored for their potential therapeutic applications. They may be tested for activity against diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique structure may impart desirable properties to products in these fields.
Mechanism of Action
The mechanism of action of 3-(2-CL-PH)-N’-(1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide: A precursor in the synthesis of the compound.
3,4-dimethoxybenzaldehyde: Another precursor used in the synthesis.
Other pyrazole derivatives: Compounds with similar structures that may exhibit comparable biological activities.
Uniqueness
The uniqueness of 3-(2-CL-PH)-N’-(1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific combination of functional groups and structural features, which may confer distinct reactivity and biological activity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C20H19ClN4O3 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19ClN4O3/c1-12(13-8-9-18(27-2)19(10-13)28-3)22-25-20(26)17-11-16(23-24-17)14-6-4-5-7-15(14)21/h4-11H,1-3H3,(H,23,24)(H,25,26)/b22-12+ |
InChI Key |
VHXQQZFREFTQQV-WSDLNYQXSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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